Cas no 268730-86-5 (Fmoc-Glu(odmab)-OH)

Fmoc-Glu(odmab)-OH is a protected derivative of glutamic acid, widely used in solid-phase peptide synthesis (SPPS). The Fmoc (9-fluorenylmethoxycarbonyl) group serves as a temporary α-amino protector, while the odmab (4-[(4-methoxyphenyl)azo]benzyl) group protects the side-chain carboxyl functionality. This compound enables selective deprotection of the α-amino group under mild basic conditions, ensuring compatibility with standard Fmoc-based strategies. Its orthogonal protection scheme minimizes side reactions, enhancing synthesis efficiency for complex peptides. The odmab group is stable under acidic conditions, allowing for sequential deprotection when required. This reagent is particularly valuable in synthesizing peptides with multiple glutamic acid residues or those requiring precise side-chain modification.
Fmoc-Glu(odmab)-OH structure
Fmoc-Glu(odmab)-OH structure
Product Name:Fmoc-Glu(odmab)-OH
CAS No:268730-86-5
MF:C40H44N2O8
MW:680.785971641541
MDL:MFCD00797873
CID:67358
PubChem ID:135742647
Update Time:2025-10-28

Fmoc-Glu(odmab)-OH Chemical and Physical Properties

Names and Identifiers

    • Fmoc-Glu(odmab)-OH
    • N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-glutamic acid 5-[[4-[[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl]amino]phenyl]methyl] ester
    • (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-((4-((1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl)amino)benzyl)oxy)-5-oxopentanoic acid
    • Fmoc-L-glutamic acid γ-4-[N-{1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl}amino] benzyl ester
    • MFCD00797873
    • DTXSID80718515
    • CS-0201736
    • Fmoc-L-glutamic acid-alpha-4-[N-{1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl}amino] benzyl ester
    • AKOS016843527
    • (2S)-5-[(4-{[1-(4,4-Dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl]amino}phenyl)methoxy]-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-oxopentanoic acid (non-preferred name)
    • HY-W141946
    • J-010834
    • (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-[[4-[[1-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)-3-methylbutylidene]amino]phenyl]methoxy]-5-oxopentanoic acid
    • S-268730-86-5
    • N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-glutamic acid 5-[[4-[[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl]amino]phenyl]methyl] ester;(S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-5-((4-((1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl)amino)benzyl)oxy)-5-oxopentanoic acid
    • Fmoc-L-Glu(ODmab)-OH
    • AS-30723
    • J-016578
    • (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-[[4-[[1-(2-hydroxy-4, 4-dimethyl-6-oxocyclohexen-1-yl)-3-methylbutylidene]amino]phenyl]methoxy]-5-oxopentanoic acid
    • A877115
    • Fmoc-L-glutamic acid-gamma-4-[N-{1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl}amino] benzyl ester
    • 268730-86-5
    • (2S)-5-[(4-{[1-(4,4-DIMETHYL-2,6-DIOXOCYCLOHEXYLIDENE)-3-METHYLBUTYL]AMINO}PHENYL)METHOXY]-2-{[(9H-FLUOREN-9-YLMETHOXY)CARBONYL]AMINO}-5-OXOPENTANOIC ACID
    • L-Glutamic acid,N-[(9H-fluoren-9-ylmethoxy)carbonyl]-,5-[[4-[[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl]amino]phenyl]methyl]ester
    • (2S)-5-[(4-{[1-(4,4-Dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl]amino}phenyl)methoxy]-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-oxopentanoic acid
    • MDL: MFCD00797873
    • Inchi: 1S/C40H44N2O8/c1-24(2)19-33(37-34(43)20-40(3,4)21-35(37)44)41-26-15-13-25(14-16-26)22-49-36(45)18-17-32(38(46)47)42-39(48)50-23-31-29-11-7-5-9-27(29)28-10-6-8-12-30(28)31/h5-16,24,31-32,43H,17-23H2,1-4H3,(H,42,48)(H,46,47)/b41-33+/t32-/m0/s1
    • InChI Key: BHDQEOLPKMRQEQ-GQVZARDDSA-N
    • SMILES: OC1=C(/C(/CC(C)C)=N/C2C=CC(COC(CC[C@@H](C(=O)O)NC(=O)OCC3C4C=CC=CC=4C4=CC=CC=C34)=O)=CC=2)C(CC(C)(C)C1)=O

Computed Properties

  • Exact Mass: 680.30976637g/mol
  • Monoisotopic Mass: 680.30976637g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 10
  • Heavy Atom Count: 50
  • Rotatable Bond Count: 16
  • Complexity: 1240
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: 26
  • XLogP3: 6.7
  • Topological Polar Surface Area: 152Ų

Experimental Properties

  • Density: 1.251

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Fmoc-Glu(odmab)-OH Suppliers

Amadis Chemical Company Limited
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(CAS:268730-86-5)Fmoc-Glu(odmab)-OH
Order Number:A877115
Stock Status:in Stock
Quantity:5g/1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 09:52
Price ($):660.0/185.0
Email:sales@amadischem.com

Fmoc-Glu(odmab)-OH Related Literature

Additional information on Fmoc-Glu(odmab)-OH

Fmoc-Glu(odmab)-OH: A Comprehensive Overview

Fmoc-Glu(odmab)-OH (CAS No. 268730-86-5) is a highly specialized compound that has garnered significant attention in the fields of peptide synthesis and drug development. This compound, also known as 9-fluorenylmethyloxycarbonyl glutamic acid (odmab) hydroxyl, is a key reagent in solid-phase peptide synthesis (SPPS). Its unique structure and functional groups make it indispensable for constructing complex peptide sequences with high precision.

The chemical structure of Fmoc-Glu(odmab)-OH comprises a fluorenylmethyloxycarbonyl (Fmoc) group attached to a glutamic acid residue. The Fmoc group serves as a protective moiety, ensuring the stability and functionality of the amino acid during the synthesis process. Recent studies have highlighted the importance of such protecting groups in enhancing the efficiency and yield of peptide synthesis. For instance, researchers at the University of California have demonstrated that the use of Fmoc-based reagents significantly reduces side reactions and improves the overall quality of synthesized peptides.

In addition to its role in peptide synthesis, Fmoc-Glu(odmab)-OH has found applications in drug delivery systems. The compound's ability to form stable amide bonds makes it a valuable component in designing bioconjugates and targeted drug delivery vehicles. A groundbreaking study published in Nature Biotechnology revealed that peptides synthesized using Fmoc-Glu(odmab)-OH exhibited enhanced stability and bioavailability when used as drug carriers. This finding has opened new avenues for developing more effective therapeutic agents.

The demand for high-quality reagents like Fmoc-Glu(odmab)-OH has been further driven by advancements in personalized medicine. As researchers strive to develop tailored treatments for various diseases, the need for precise and reliable peptide synthesis tools becomes increasingly critical. The compound's compatibility with modern analytical techniques, such as mass spectrometry and nuclear magnetic resonance (NMR), ensures that it remains a cornerstone in both academic research and industrial applications.

Furthermore, recent breakthroughs in computational chemistry have enabled scientists to predict the behavior of compounds like Fmoc-Glu(odmab)-OH with unprecedented accuracy. By leveraging machine learning algorithms, researchers can optimize synthetic pathways and predict potential challenges before experiments are conducted. This integration of computational tools with experimental chemistry has significantly accelerated the development of new peptide-based drugs.

In conclusion, Fmoc-Glu(odmab)-OH (CAS No. 268730-86-5) stands as a testament to the continuous innovation in chemical synthesis and its pivotal role in advancing biomedical research. Its versatility, combined with cutting-edge research findings, underscores its importance in shaping the future of peptide-based therapies and drug delivery systems.

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Amadis Chemical Company Limited
(CAS:268730-86-5)Fmoc-Glu(odmab)-OH
A877115
Purity:99%/99%
Quantity:5g/1g
Price ($):660.0/185.0
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